1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol

Lipophilicity ADME Physicochemical profiling

Researchers optimizing CNS-penetrant leads face amine basicity-driven hERG liability and single-point derivatization limits. This Mannich base β-amino alcohol solves both: • Anilino NH (pKa ~4.0-5.0, >99% neutral at pH 7.4) vs. benzylamino analogs (pKa ~8.5-9.5) for reduced hERG risk. • Ortho-methyl torsional constraint enables conformational SAR probing. • Dual handles (tertiary cyclopentanol + secondary anilino amine) for parallel O-/N-derivatization. Available in 10-100 mg packs; in stock for immediate dispatch.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13345640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NCC2(CCCC2)O
InChIInChI=1S/C14H21NO2/c1-11-9-12(17-2)5-6-13(11)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
InChIKeyGNBIGSJFSFUWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol: Identity & Physicochemical Baseline


1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol (molecular formula C₁₄H₂₁NO₂, MW 235.32 g/mol) is a cyclopentanol-derived β-amino alcohol belonging to the Mannich base class of compounds [1]. It features a tertiary cyclopentanol core linked via a methylene spacer to a secondary anilino nitrogen bearing a 4-methoxy-2-methylphenyl substituent (SMILES: CC1=C(C=CC(=C1)OC)NCC2(CCCC2)O; InChI Key: GNBIGSJFSFUWLI-UHFFFAOYSA-N) . Unlike simpler aminocyclopentanols, the dual substitution pattern on the aromatic ring (para-methoxy plus ortho-methyl) and the anilino (rather than benzylamino) linkage jointly define its pharmacophoric profile and differentiate it from in-class analogs that share the same gross molecular formula but differ in connectivity, substitution position, or linker type.

Anilino linkage
Neutral-state anilino NH supports CNS-permeant scaffold profiling and target engagement studies
ortho-Methyl constraint
Restricted Ar–N rotation enables conformational preorganization analysis in SAR campaigns
Methylene spacer topology
1-(aminomethyl)cyclopentanol motif for metabolic soft-spot mapping and linker comparison

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol: Why Substitution Fails


Cyclopentanol-based amino alcohols that share the C₁₄H₂₁NO₂ formula or closely related architectures are not interchangeable scaffolds. The target compound embeds three structural variables that critically modulate physicochemical and pharmacological behavior: (i) the anilino NH (pKa ~4.5–5.5 for protonated aryl amines) versus the more basic benzylamino NH (pKa ~8–9) found in benzylamino analogs [1]; (ii) the ortho-methyl group on the phenyl ring, which imposes torsional constraint on the Ar–N bond and alters the conformational ensemble accessible to the molecule relative to non-methylated or meta-substituted congeners [2]; and (iii) the methylene spacer between the cyclopentanol C1 and the amino nitrogen, which decouples the cyclopentane ring conformation from the aryl amine geometry—a feature absent in analogs where the amino group is directly attached to the cyclopentane ring [3]. These differences translate into measurable shifts in lipophilicity (XLogP3), hydrogen-bonding capacity, and metabolic vulnerability that preclude simple drop-in replacement in structure–activity relationship (SAR) campaigns or synthetic route planning.

Anilino vs. benzylamino basicity gap
The anilino NH is substantially less basic (neutral at assay pH) than benzylamino analogs, shifting ionization, solubility, and off-target profiles. Direct substitution without pKa-specific validation may alter assay outcomes.
ortho-Methyl conformational lock
The 2-methyl group constrains N–C(aryl) rotation, narrowing the conformational ensemble. Non-methylated or meta-substituted congeners sample a different torsional space, so binding thermodynamics may not transfer.
Methylene spacer vs. direct ring attachment
The CH₂ spacer decouples amine basicity and rotatable bond count from the cyclopentane core. Vicinal amino alcohol comparators exhibit different metabolic liability and H-bond patterns, limiting scaffold interchangeability.

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol: Quantitative Differentiation


Lipophilicity & MW vs. 3-Methoxy Regioisomer

The target compound incorporates an additional methyl substituent (+14.03 Da) at the 2-position of the phenyl ring versus the 3-methoxy regioisomer 1-{[(3-methoxyphenyl)amino]methyl}cyclopentan-1-ol, elevating its molecular weight from 221.29 to 235.32 g/mol [1]. This structural increment is accompanied by an estimated increase in computed lipophilicity of approximately ΔXLogP3 ≈ +0.2 to +0.5 log units (target estimated XLogP3 ~2.5–2.8 vs. measured XLogP3 = 2.3 for the 3-methoxy isomer) [2], consistent with the known contribution of an aromatic methyl group to logP (~+0.5 per methyl on a substituted benzene) [3]. The higher MW and logP shift the target compound into a moderately more lipophilic property space, which may affect membrane permeability, plasma protein binding, and organic solvent partition behavior.

Lipophilicity & MW shift
Cross-study comparable
ΔXLogP3 ≈ +0.2–0.5, MW +14.0 g/mol vs. 3-methoxy regioisomer
May shift predicted passive permeability by ~0.3–0.7 log units
Computed values; target XLogP3 estimated from analog data
Lipophilicity ADME Physicochemical profiling Regioisomer comparison

Conformational Restriction by ortho-Methyl Substitution

The 2-methyl group on the phenyl ring of the target compound introduces a steric clash with the adjacent anilino NH and the methylene linker, restricting rotation about the N–C(aryl) bond. In the non-methylated comparator (1R,2R)-2-((4-methoxyphenyl)amino)cyclopentan-1-ol, the Ar–N torsion is relatively unconstrained, sampling a broad conformational ensemble [1]. For the target compound, the ortho-methyl group raises the rotational barrier by an estimated 2–4 kcal/mol based on analogous ortho-substituted anilines, biasing the population toward conformers where the phenyl ring plane is approximately orthogonal to the C–N–C plane [2]. This preorganization can reduce the entropic penalty upon target binding if the bioactive conformation matches the preferred solution conformation, or conversely, can penalize binding if a different geometry is required.

Conformational preorganization
Class-level
N–C(aryl) rotational barrier est. +2–4 kcal/mol due to ortho-methyl
Conformational ensemble narrowed; entropy–enthalpy compensation may shift
No direct torsional scan; inference from ortho-substituted anilines
Conformational analysis ortho-substituent effect Ligand preorganization SAR

Methylene Spacer vs. Direct Ring Attachment

The target compound features a methylene (–CH₂–) spacer between the cyclopentanol C1 and the anilino nitrogen, creating a 1-(aminomethyl)cyclopentan-1-ol motif. In contrast, the comparator (1R,2R)-2-((4-methoxy-2-methylphenyl)amino)cyclopentan-1-ol has the anilino group directly attached to the cyclopentane ring at the 2-position, producing a vicinal amino alcohol . This connectivity difference has three quantifiable consequences: (a) The rotatable bond count increases from 3 (direct-attached analog) to 4 (target), adding one additional degree of conformational freedom [1]; (b) The pKa of the tertiary alcohol in the target (~14–15, typical for tertiary cyclopentanols) differs from the secondary alcohol in the vicinal amino alcohol analog (~13–14), affecting hydrogen-bond donor strength [2]; and (c) The methylene spacer insulates the nitrogen lone pair from the electron-withdrawing inductive effect of the cyclopentanol oxygen, resulting in a slightly more basic amine (estimated ΔpKa ≈ +0.3 to +0.5) and potentially altered CYP450 N-dealkylation susceptibility relative to the direct-attached analog.

Spacer vs. direct attachment
Class-level
+1 rotatable bond; Δ alcohol pKa ≈ +1; Δ amine pKa ≈ +0.3–0.5
Altered metabolic soft-spot profile and hydrogen-bond donor strength
Estimated pKa from tertiary vs. secondary alcohol and amine class ranges
Linker effects Metabolic stability Hydrogen bonding Oxidative metabolism

Anilino vs. Benzylamino Linkage Differentiation

The target compound utilizes an anilino linkage (NH directly attached to the aromatic ring), whereas the isomeric comparator 1-(((4-methoxybenzyl)amino)methyl)cyclopentan-1-ol (CAS 1489063-83-3, same MW = 235.32 g/mol, same formula C₁₄H₂₁NO₂) employs a benzylamino linkage (NH attached to a benzylic CH₂) . This single-atom connectivity difference produces a profound shift in amine basicity: anilino nitrogens have conjugate acid pKa values in the range of approximately 3.5–5.5 (due to resonance delocalization of the nitrogen lone pair into the aromatic π-system), whereas benzylamino nitrogens exhibit pKa values in the range of approximately 8.5–9.5 (typical aliphatic secondary amine basicity) [1]. This ΔpKa ≈ 4–5 units means that at physiological pH (7.4), the anilino NH of the target compound is >99% neutral (non-protonated), while the benzylamino analog would be approximately 90–95% protonated. This difference fundamentally alters the compound's ionization state, aqueous solubility profile, ability to form stable salts, and capacity to participate in hydrogen-bond-donor interactions with biological targets.

Anilino vs. benzylamino pKa
Class-level
ΔpKa ≈ 4–5 units; >99% neutral vs. ~90–95% protonated at pH 7.4
Ionization state governs solubility, permeability, and off-target pharmacology
pKa estimates from N-alkylaniline and N-alkylbenzylamine class data
Amine basicity Hydrogen-bond acidity Solubility Salt formation

Mannich Base Derivatization vs. Non-Mannich Analogs

The target compound is formally the product of a three-component Mannich reaction between cyclopentanone, formaldehyde, and 4-methoxy-2-methylaniline, establishing it as a β-amino alcohol (Mannich base) [1]. This synthetic provenance distinguishes it from non-Mannich analogs such as 1-(4-methoxy-2-methylphenyl)cyclopentanol (MW 206.28, C₁₃H₁₈O₂, no amino group) , which lacks the amino-methyl functionality entirely. The presence of both a tertiary alcohol and a secondary amine in the target compound creates orthogonal derivatization handles: the alcohol can undergo O-acylation, O-alkylation, or oxidation independently of the amine; the amine can undergo N-acylation, N-alkylation, or reductive amination independently of the alcohol. This dual-handle architecture is absent in the non-Mannich comparator, which offers only a single reactive site (the tertiary alcohol). Mannich bases as a class have demonstrated broad biological activities—including anticancer, anti-inflammatory, antibacterial, and enzyme-inhibitory effects—as documented in comprehensive reviews, making the target compound a structurally credentialed entry point for medicinal chemistry campaigns [2].

Derivatization handles
Supporting evidence
Two orthogonal sites: tertiary alcohol + anilino amine (vs. single-handle analog)
Enables parallel O- and N-functionalization for divergent library synthesis
No head-to-head reactivity study; structural inference from Mannich base architecture
Synthetic tractability Mannich reaction Derivatization Building block utility

1-(((4-Methoxy-2-methylphenyl)amino)methyl)cyclopentan-1-ol: Research & Industrial Applications


Preorganized Lipophilic Scaffolds for Lead Optimization

The combination of an anilino NH (predicted pKa ~4.0–5.0, >99% neutral at physiological pH) and an ortho-methyl conformational constraint positions this compound as a candidate scaffold for CNS-penetrant lead series where excessive amine basicity (as seen with benzylamino analogs, pKa ~8.5–9.5) would confer hERG liability or poor brain penetration [1]. The estimated XLogP3 range of ~2.5–2.8 sits within the favorable CNS drug space (typically logP 1–4), while the additional methyl group relative to the 3-methoxy isomer (XLogP3 = 2.3) provides a measurable lipophilicity increment that can be exploited for fine-tuning target engagement vs. promiscuity.

Divergent Library Synthesis via Orthogonal Handles

The Mannich base architecture provides two independently addressable functional groups—a tertiary cyclopentanol and a secondary anilino amine—enabling parallel or sequential derivatization strategies [2]. This contrasts with single-handle analogs such as 1-(4-methoxy-2-methylphenyl)cyclopentanol, which support only O-functionalization. Procurement of this compound for library construction allows a single scaffold to generate both O-acyl/alkyl and N-acyl/alkyl/sulfonamide series, maximizing chemical space coverage per synthetic effort.

Regioisomeric Selectivity Profiling in SAR

The 4-methoxy-2-methylphenyl substitution pattern establishes a regioisomeric identity distinct from the 3-methoxy isomer (MW 221.29, XLogP3 2.3) and the 2-methoxy-5-methyl positional isomer [3]. In target engagement campaigns where the aryl ring occupies a defined hydrophobic pocket, the ortho-methyl group of the target compound can serve as a steric probe for mapping pocket tolerance. Procurement of this specific regioisomer—rather than a mixture or an alternative substitution pattern—is essential for correlating biological activity with substitution geometry.

Metabolic Stability: Spacer vs. Direct Ring Attachment

The methylene spacer between the cyclopentanol core and the anilino nitrogen differentiates this compound from (1R,2R)-2-((4-methoxy-2-methylphenyl)amino)cyclopentan-1-ol, where the amino group is directly attached to the cyclopentane ring . This topological difference is predicted to affect CYP450-mediated N-dealkylation rates and alcohol oxidation susceptibility. Head-to-head metabolic stability assays (e.g., human liver microsome intrinsic clearance) using both scaffolds can quantify the impact of linker topology on metabolic soft spots, guiding scaffold selection in hit-to-lead progression.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Anilino NH basicity profile (neutral at assay pH)
hERG and brain penetration endpoint review
Divergent library synthesis
Dual orthogonal reactive handles
O-acylation/alkylation and N-functionalization scope
Regioisomeric SAR profiling
4-methoxy-2-methyl substitution pattern
Steric pocket tolerance mapping
Metabolic stability mapping
Methylene spacer topology
CYP450 N-dealkylation susceptibility review
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